REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O>CCO>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH3:20])[CH2:6][CH2:7][CH2:8][NH2:9]
|
Name
|
phthalimide
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COCCN(CCCN1C(C2=CC=CC=C2C1=O)=O)C
|
Name
|
N2H4 H2O
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with EtOH (5 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to half volume
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled at 5° C. for a further 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with EtOH (5 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 M HCl (50 mL)
|
Type
|
WASH
|
Details
|
washed with Et2O (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CHCl3 (4×50 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COCCN(CCCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |